4-Nitro-5-indanamine
CAS No.:
Cat. No.: VC13842465
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10N2O2 |
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Molecular Weight | 178.19 g/mol |
IUPAC Name | 4-nitro-2,3-dihydro-1H-inden-5-amine |
Standard InChI | InChI=1S/C9H10N2O2/c10-8-5-4-6-2-1-3-7(6)9(8)11(12)13/h4-5H,1-3,10H2 |
Standard InChI Key | ACLIYZHXMZVAJV-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1)C(=C(C=C2)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
4-Nitro-5-indanamine belongs to the indanamine class, characterized by a fused bicyclic system of a benzene ring and a cyclopentane ring. The compound’s molecular formula is C₉H₁₀N₂O₂, with a molar mass of 178.19 g/mol. Its structure integrates two functional groups:
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A primary amine (-NH₂) at the 5-position, which confers basicity and potential for hydrogen bonding.
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A nitro group (-NO₂) at the 4-position, introducing electron-withdrawing effects that influence reactivity and stability .
Comparative analysis with 4-aminoindan (CAS 32202-61-2), a structurally similar compound, reveals key differences:
The nitro group’s presence likely reduces the compound’s basicity compared to 4-aminoindan, as electron withdrawal destabilizes the protonated amine .
Synthetic Pathways and Reaction Chemistry
While no explicit synthesis protocols for 4-nitro-5-indanamine are documented in the reviewed sources, analogous methods for nitro-substituted indanamines suggest feasible routes:
Reductive Amination
Patent US20140309206A1 discloses methods for synthesizing nitro-containing indanamine derivatives via reductive amination of ketone intermediates . For 4-nitro-5-indanamine, this could involve:
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Nitration of 5-indanone to form 4-nitro-5-indanone.
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Condensation with an ammonia source under reducing conditions (e.g., NaBH₃CN).
Physicochemical Properties and Stability
Thermal Behavior
Comparative Analysis with Related Compounds
The biological activity of 4-nitro-5-indanamine can be contextualized against other indanamines:
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